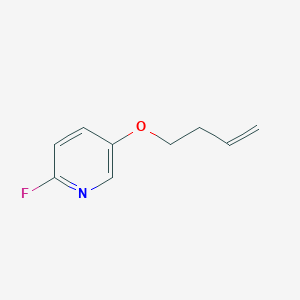

5-(But-3-en-1-yloxy)-2-fluoropyridine

Description

5-(But-3-en-1-yloxy)-2-fluoropyridine (CAS: 1553211-67-8) is a fluorinated pyridine derivative with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . Its structure features a 2-fluoropyridine core substituted at the 5-position by a but-3-en-1-yloxy group, introducing both electronic and steric effects. This compound is cataloged as a specialty chemical, often used in pharmaceutical and materials science research due to the versatility of the pyridine scaffold and the reactive alkoxy substituent .

Properties

IUPAC Name |

5-but-3-enoxy-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h2,4-5,7H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNSFAUDCMJVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yloxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction can be represented as follows:

2-Fluoropyridine+But-3-en-1-olBase, Refluxthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yloxy)-2-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom and the but-3-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-(But-3-en-1-yloxy)-2-fluoropyridine has been investigated for its anticancer properties. Pyridine derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The compound may act through various mechanisms, including the inhibition of specific kinases involved in cancer progression. For example, studies have highlighted the role of pyridine derivatives in inhibiting mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling pathways related to growth and survival .

Agrochemicals

Pesticidal Properties

Research indicates that this compound exhibits potential as a pesticide. Its structural features can enhance binding affinity to target enzymes in pests, leading to effective pest control. Comparative studies have shown that such compounds can outperform traditional pesticides in terms of efficacy and safety .

Case Study: Insecticidal Activity

In a controlled study, derivatives of this compound were tested against common agricultural pests. The results demonstrated significant insecticidal activity with lower toxicity to beneficial organisms, suggesting its suitability for integrated pest management strategies .

Materials Science

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. These polymers can possess enhanced thermal stability and mechanical properties compared to conventional materials. Research has shown that incorporating this compound into polymer matrices can lead to materials with improved performance characteristics .

Data Tables

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yloxy)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The but-3-en-1-yloxy group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 2-fluoropyridine derivatives are highly dependent on the substituents at the 5-position. Key analogues include:

Key Observations :

- Electronic Effects : The butenyloxy group introduces electron-donating character via the oxygen atom, which may activate the pyridine ring toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., bromomethyl) enhance electrophilicity at the 5-position .

- Steric Effects : Bulky substituents like cyclopropyl or butenyloxy reduce reactivity in nucleophilic reactions compared to smaller groups (e.g., ethoxy) .

Biological Activity

5-(But-3-en-1-yloxy)-2-fluoropyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and a butenoxy side chain. Its molecular formula is C_10H_10F_NO, and it is characterized by the following structural formula:

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridine derivatives have been shown to inhibit tumor cell proliferation effectively. A study highlighted that certain pyridine-based compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(But-3-en-1-yloxy)-2-FP | MDA-MB-231 (TNBC) | 0.126 |

| 5-Fluorouracil | MDA-MB-231 (TNBC) | 11.73 |

| Novel Pyridine Derivative | H1975 (NSCLC) | 0.442 |

The above table illustrates that this compound may offer a more favorable therapeutic index compared to traditional chemotherapeutics like 5-Fluorouracil.

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .

- Induction of Apoptosis : Compounds within this class can trigger apoptotic pathways in cancer cells, leading to cell death .

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Study on Antitumor Activity

A notable case study involved testing a series of fluorinated pyridine derivatives against various tumor models. The study found that compounds with similar structural features to this compound exhibited significant tumor growth inhibition in vivo models, with survival rates improving markedly compared to control groups .

Table 2: In Vivo Efficacy of Pyridine Derivatives

| Compound | Tumor Model | Survival Rate (%) |

|---|---|---|

| 5-(But-3-en-1-yloxy)-2-FP | Ehrlich Ascites Tumor | 70 |

| Control | - | 30 |

This data underscores the potential of this compound as an effective antitumor agent.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have demonstrated that similar compounds possess favorable absorption and distribution characteristics. For instance, oral bioavailability was reported at approximately 31.8%, with a clearance rate suggesting adequate systemic exposure . Importantly, toxicity assessments indicated no acute adverse effects at concentrations up to 2000 mg/kg in animal models .

Q & A

Basic: What are the recommended synthetic routes for 5-(But-3-en-1-yloxy)-2-fluoropyridine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) on 2-fluoro-5-hydroxypyridine using but-3-en-1-yl bromide or a similar electrophile. Key steps include:

- Base selection: Potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) enhances nucleophilicity of the hydroxyl group .

- Temperature control: Reactions are often conducted at 60–80°C to balance reactivity and minimize alkene isomerization .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product.

Data Table:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF | 70–85% |

| Base | Cs2CO3 | 80–90% |

| Reaction Time | 12–24 h | — |

Advanced: How can regioselectivity challenges during alkoxy group installation be addressed in fluoropyridine systems?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic effects: The fluorine atom at position 2 deactivates the ring, directing substitution to position 4. DFT calculations can predict charge distribution to validate site preference .

- Steric hindrance: Bulky leaving groups (e.g., mesylates) may reduce competing side reactions. Kinetic studies using LC-MS can monitor intermediate formation .

Contradiction Note: Some studies report unexpected substitution at position 4 under high-temperature conditions, necessitating mechanistic reinvestigation via isotopic labeling .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR:

- IR: Stretching vibrations at 1250 cm⁻¹ (C-F) and 1650 cm⁻¹ (C=C) validate functional groups .

- Mass Spectrometry: ESI-MS ([M+H]⁺) provides molecular weight confirmation.

Advanced: How can ambiguities in NOESY or COSY spectra due to overlapping coupling constants be resolved?

Answer:

- Variable-temperature NMR: Reduces signal overlap by altering molecular tumbling rates .

- Selective ¹H decoupling: Isolates specific proton environments to clarify J-coupling networks.

- Computational modeling: Software like Gaussian or ADF predicts coupling constants for comparison with experimental data .

Basic: What thermal stability data are available for this compound, and how is decomposition monitored?

Answer:

- DSC/TGA: Decomposition onset occurs at ~200°C, with mass loss attributed to alkene cleavage and fluoropyridine degradation .

- In-situ FTIR: Tracks gas-phase byproducts (e.g., HF) during heating .

Data Table:

| Parameter | Value |

|---|---|

| Melting Point | Not reported |

| Decomposition Temp | 200–220°C |

| ΔH decomposition | ~150 kJ/mol (calc.) |

Advanced: What strategies are used to study the alkene’s reactivity in Diels-Alder or click chemistry applications?

Answer:

- Kinetic trapping: React the compound with tetrazines (click chemistry) and monitor reaction rates via UV-Vis or fluorescence .

- Theoretical studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict cycloaddition feasibility .

- Catalyst screening: Test Lewis acids (e.g., ZnCl2) to enhance dienophile activation .

Basic: How are impurities quantified in this compound batches?

Answer:

- HPLC-DAD/ELSD: Uses a C18 column (acetonitrile/water gradient) to separate unreacted starting materials and positional isomers .

- GC-MS: Detects volatile byproducts (e.g., butenol derivatives) with limits of detection (LOD) <0.1% .

Advanced: How can conflicting literature reports on hydrolytic stability be reconciled?

Answer:

- pH-dependent studies: Hydrolysis rates vary significantly; under acidic conditions (pH <3), the alkoxy group cleaves rapidly, while neutrality (pH 7) enhances stability .

- Isotope tracing: Use D2O to distinguish hydrolysis pathways (SN1 vs. SN2) via ¹H/²H NMR .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to potential HF release during decomposition .

- Storage: Under nitrogen at 4°C to prevent oxidation of the alkene .

Advanced: What computational methods predict the compound’s environmental fate or toxicity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.